![molecular formula C17H21N3O B500623 2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine CAS No. 918933-13-8](/img/structure/B500623.png)
2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine is a compound that has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . These receptors are significant targets for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine, has been a subject of research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Mechanism of Action
Future Directions
The future directions for the study of 2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine could involve further investigation of its potential as an alpha1-adrenergic receptor antagonist . The results of a comparative analysis highlighted six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation .
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h2-9H,10-13,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIYNIDQOTOJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

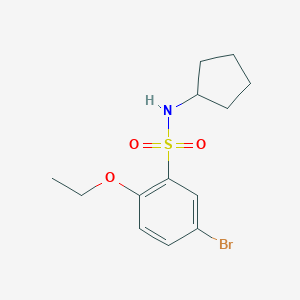
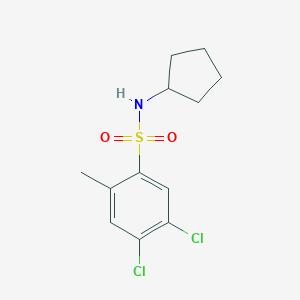
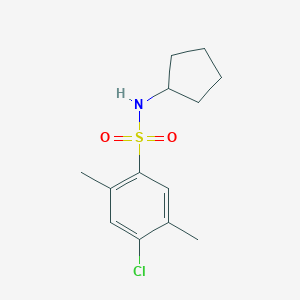
![1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500546.png)
![1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500548.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500549.png)
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500551.png)
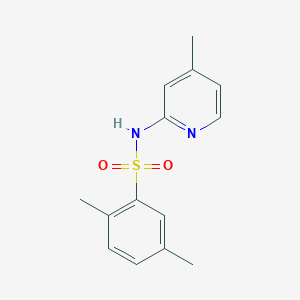
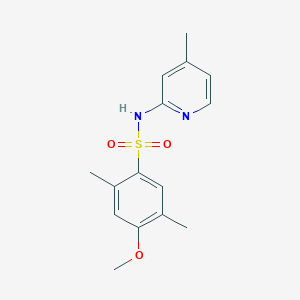
![1-[(2,4-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B500555.png)

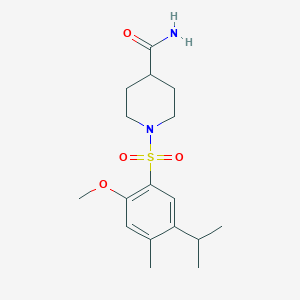
![4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500562.png)
![4-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500563.png)